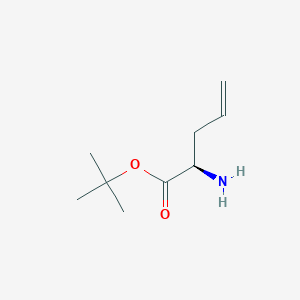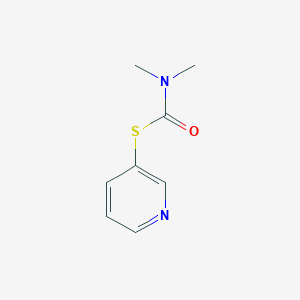
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide” is a chemical compound with the CAS Number: 13511-89-2 . It has a molecular weight of 182.25 and its IUPAC name is S-(3-pyridinyl) dimethylthiocarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Biological Effects and Toxicology
The biological effects and toxicology of formamide and its derivatives, including N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have been extensively studied. These studies aim to understand the consequences of exposure to these chemicals in humans, touching upon their commercial importance and the biological responses they may elicit. The research has significantly contributed to our knowledge about the safety and environmental impact of these substances, highlighting the importance of continued investigation into their effects (Kennedy, 2001).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, related to the chemical structure of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have shown significant potential in organic synthesis, catalysis, and drug development. These molecules serve as versatile intermediates with applications in metal complexes formation, asymmetric synthesis, and the production of compounds with anticancer, antibacterial, and anti-inflammatory properties. Their diverse functionalities underscore the importance of heterocyclic N-oxides in advancing the fields of chemistry and pharmacology (Li et al., 2019).
Environmental and Chemical Reactions
Studies on the kinetics and mechanisms of formation and destruction of various organic compounds, including those related to N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, in water have been reviewed. These studies are crucial for understanding the environmental behavior of such compounds, their persistence, and the potential risks they pose to water quality. Research into the reactions of these compounds with disinfectants and their subsequent environmental toxicology provides valuable insights into mitigating their impact (Sharma, 2012).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, which can be related to the research and applications of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, is of significant interest in medicinal chemistry. Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic methods for pyrazole derivatives is a key area of research, offering potential for the discovery of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
S-pyridin-3-yl N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUACVJOFBXXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305711 |
Source


|
| Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide | |
CAS RN |
13511-89-2 |
Source


|
| Record name | NSC171502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

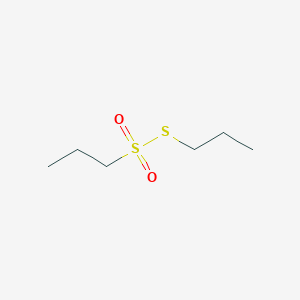
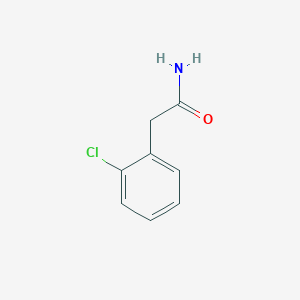
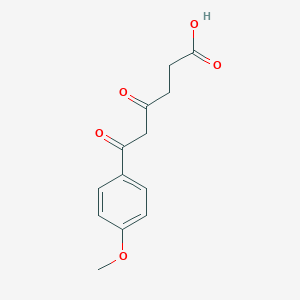
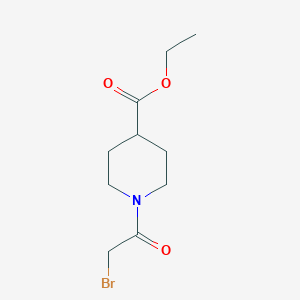
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
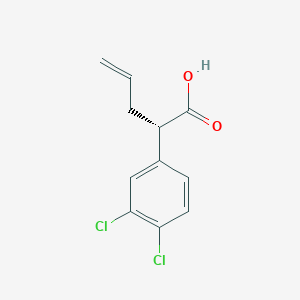
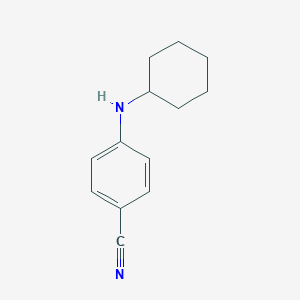
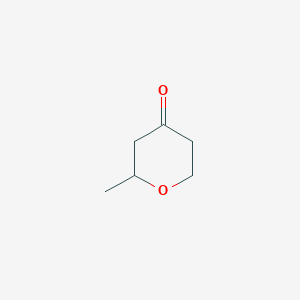
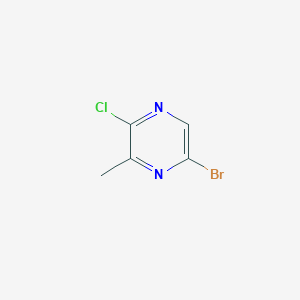
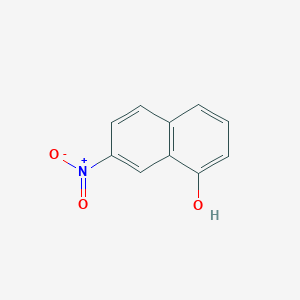
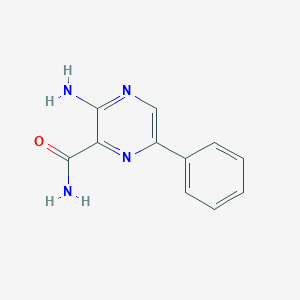
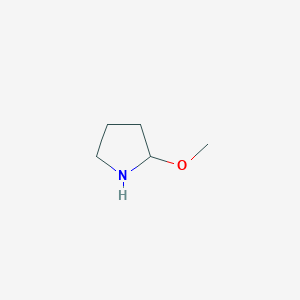
![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
